N-Caffeoyl serotonin
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Overview
Description
N-Caffeoyl serotonin is a naturally occurring compound found in various plants, particularly in safflower seeds. It is a derivative of serotonin, a well-known neurotransmitter, and caffeic acid, a phenolic compound. This compound has garnered significant interest due to its potent biological activities, including antioxidative, anti-inflammatory, and anti-tyrosinase properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Caffeoyl serotonin can be synthesized through the reaction of serotonin with caffeic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the two molecules .
Industrial Production Methods: The use of biotechnological approaches, such as engineering Escherichia coli to produce serotonin derivatives, has also been explored .
Chemical Reactions Analysis
Types of Reactions: N-Caffeoyl serotonin undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form dihydrocaffeoyl serotonin.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeoyl serotonin.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study the structure-activity relationships of serotonin derivatives.
Biology: Exhibits antioxidative and anti-inflammatory properties, making it a potential candidate for studying cellular protection mechanisms.
Mechanism of Action
N-Caffeoyl serotonin exerts its effects through various molecular targets and pathways:
Antioxidative Activity: Scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
α-Glucosidase Inhibition: Binds to the active site of α-glucosidase, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels.
Comparison with Similar Compounds
N-Caffeoyl serotonin is unique among serotonin derivatives due to its potent biological activities. Similar compounds include:
Properties
CAS No. |
928765-97-3 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O4/c22-14-3-4-16-15(10-14)13(11-21-16)7-8-20-19(25)6-2-12-1-5-17(23)18(24)9-12/h1-6,9-11,21-24H,7-8H2,(H,20,25)/b6-2+ |
InChI Key |
YXKFALZVRFVXFA-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O |
Origin of Product |
United States |
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